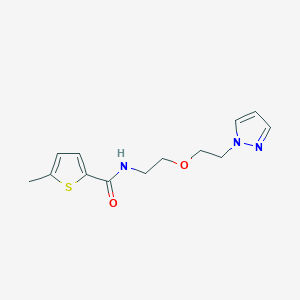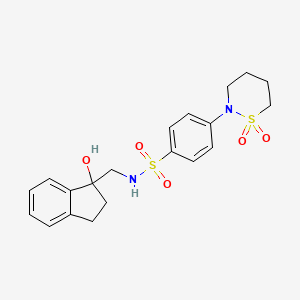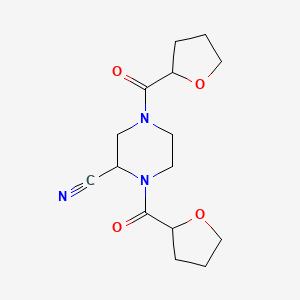
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile, also known as Boc-2, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mechanism of Action
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile is known to inhibit the activity of protein kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways and ultimately leads to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile a promising candidate for the development of novel therapeutics for various diseases.
Advantages and Limitations for Lab Experiments
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques such as NMR spectroscopy. However, 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has some limitations as well. It is highly sensitive to moisture and air, which can lead to degradation and impurities. Additionally, its low solubility in water can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile. One potential direction is the synthesis of novel derivatives with improved properties such as increased solubility and potency. Another direction is the investigation of its potential applications in other fields such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile is a chemical compound with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile can lead to the discovery of novel therapeutics and materials with improved properties and applications.
Synthesis Methods
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile can be synthesized through a multi-step process involving the reaction of piperazine with oxalyl chloride, followed by the addition of 2-methyl-2-oxazoline and sodium cyanide. The final product is obtained through purification and isolation techniques such as column chromatography.
Scientific Research Applications
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of novel compounds with potential therapeutic properties. For instance, 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has been used in the synthesis of inhibitors of protein kinases, which are enzymes that play a crucial role in various cellular processes and are involved in the development of diseases such as cancer.
properties
IUPAC Name |
1,4-bis(oxolane-2-carbonyl)piperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c16-9-11-10-17(14(19)12-3-1-7-21-12)5-6-18(11)15(20)13-4-2-8-22-13/h11-13H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSQGIFHSXIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(C(C2)C#N)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2688733.png)
![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2688735.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)
![5-Methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2688739.png)
![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2688740.png)
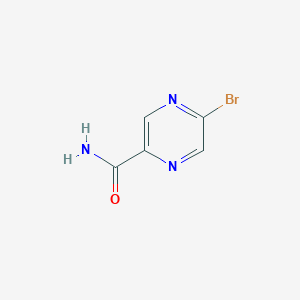
![7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688748.png)
![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2688750.png)
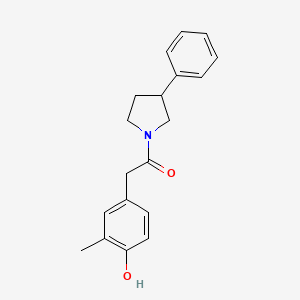
![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2688752.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-methoxybenzamide hydrochloride](/img/structure/B2688753.png)
